molecular formula C16H14N2O2 B13152826 Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate

Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B13152826
M. Wt: 266.29 g/mol
InChI Key: KUCYIAVBYYLTCU-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities. The structure of this compound consists of a benzimidazole ring fused with a benzene ring and an ethyl ester group attached to the benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the condensation of o-phenylenediamine with ethyl 2-formylbenzoate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as chromatography can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its ethyl ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ester group can enhance the compound’s ability to penetrate cell membranes, making it more effective in biological applications .

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2-(1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)12-8-4-3-7-11(12)15-17-13-9-5-6-10-14(13)18-15/h3-10H,2H2,1H3,(H,17,18)

InChI Key

KUCYIAVBYYLTCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3N2

Origin of Product

United States

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